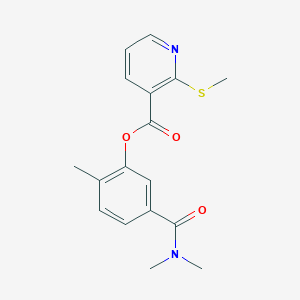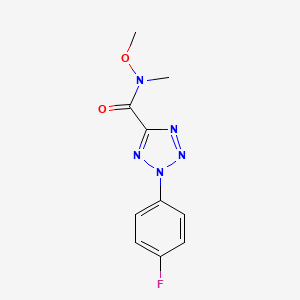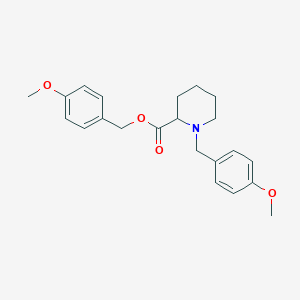
5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate in lab experiments is its versatility. It can be used in various assays to study its pharmacological effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate. One of the areas of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of its specific targets and signaling pathways, which can aid in the development of more specific and effective therapies. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases and disorders.
In conclusion, 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is a promising compound that has shown potential applications in various fields of research. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities make it a valuable tool for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 2-methyl-5-nitrophenyl pyridine-3-carboxylate with dimethylcarbamoyl chloride and sodium hydride in the presence of a catalyst. The product is then treated with methyl mercaptan to obtain the final compound.
Applications De Recherche Scientifique
5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[5-(dimethylcarbamoyl)-2-methylphenyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-7-8-12(16(20)19(2)3)10-14(11)22-17(21)13-6-5-9-18-15(13)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLVVEXXHVCMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)




![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2962935.png)


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2962939.png)
![N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2962942.png)

![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)
![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)